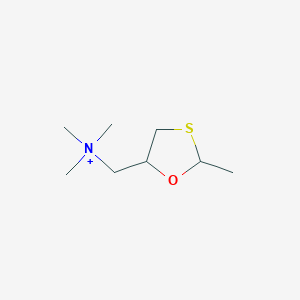
cis-Oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is a chemical compound that belongs to the class of oxathiolanes It is characterized by a five-membered ring containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mercaptoethanol with formaldehyde, leading to the formation of the oxathiolane ring. The reaction conditions often include the use of a base such as pyridine and a solvent like nitromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the oxathiolane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: The parent compound of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-, characterized by a similar five-membered ring structure.
1,3-Thiazolidine: Another heterocyclic compound with a sulfur atom in the ring, but with different chemical properties and reactivity.
1,3-Dioxolane: A related compound with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
103314-75-6 |
|---|---|
Molecular Formula |
C8H18NOS+ |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium |
InChI |
InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
InChI Key |
NZAMMJKYTYHSHN-UHFFFAOYSA-N |
SMILES |
CC1OC(CS1)C[N+](C)(C)C |
Canonical SMILES |
CC1OC(CS1)C[N+](C)(C)C |
Synonyms |
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide cis-oxathiolane MDMAMOT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















